Molecular structure and functional groups of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile
Molecular structure and functional groups of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile
An In-Depth Technical Guide: 3-Amino-2-(2-chloroacetyl)but-2-enenitrile: Molecular Architecture, Reactivity, and Applications in Medicinal Chemistry
Executive Summary:
This guide provides a comprehensive technical analysis of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile, a polyfunctionalized molecule of significant interest to researchers in organic synthesis and drug discovery. With a molecular formula of C6H7ClN2O and a molecular weight of 158.59, this compound serves as a versatile synthetic intermediate.[1] Its unique architecture, featuring a confluence of nucleophilic and electrophilic centers, makes it an ideal precursor for the synthesis of diverse heterocyclic systems. This document elucidates the compound's structural features, explores its reactivity profile, and contextualizes its potential applications as a scaffold and covalent warhead in modern medicinal chemistry.
Introduction
3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a specialized organic compound that belongs to the class of β-enaminonitriles. These structures are characterized by an amino group and a nitrile group attached to the double bond of an alkene, creating a conjugated system with unique electronic properties. The addition of a chloroacetyl group introduces a highly reactive electrophilic site, transforming the molecule into a powerful building block for constructing more complex molecular frameworks.
For drug development professionals, compounds like this are of particular interest. The nitrile moiety is a prevalent pharmacophore found in over 30 FDA-approved drugs, valued for its ability to act as a hydrogen bond acceptor and its metabolic stability.[2][3] Furthermore, the chloroacetyl group is a well-established electrophilic warhead capable of forming covalent bonds with biological targets, a strategy increasingly employed in the design of potent and selective inhibitors. This guide will dissect the molecule's components to provide a foundational understanding of its synthetic utility and pharmacological potential.
Molecular Structure and Functional Group Analysis
The chemical identity and reactivity of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile are dictated by the interplay of its distinct functional groups, each contributing to its overall electronic and steric profile.
Core Scaffold: The But-2-enenitrile Backbone
The foundation of the molecule is a four-carbon chain featuring a double bond (ene) and a terminal nitrile group. This arrangement, specifically a β-enaminonitrile, allows for electron delocalization across the C=C double bond, the amino group, and the nitrile group. This conjugation is critical as it influences the nucleophilicity of the enamine system. The double bond also introduces the possibility of geometric isomerism (E/Z), which can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.[4][5]
Key Functional Groups
The molecule's reactivity is best understood by analyzing its individual functional components:
-
Primary Amino Group (-NH2): This group renders the molecule basic and nucleophilic.[4][5] In the context of the enamine system, the nitrogen's lone pair of electrons participates in resonance, increasing the electron density of the double bond and making the α-carbon susceptible to electrophilic attack.
-
Nitrile Group (-C≡N): The cyano group is a strong electron-withdrawing group with a significant dipole moment. It is a versatile functional group in medicinal chemistry, often serving as a hydrogen bond acceptor or a bioisosteric replacement for a carbonyl group.[2] While relatively stable, it can undergo nucleophilic addition under certain conditions.[5]
-
Chloroacetyl Group (-C(O)CH2Cl): This is the most reactive component for targeted synthesis. It contains two key electrophilic sites:
-
Carbonyl Carbon: Susceptible to nucleophilic attack.
-
α-Carbon: The carbon atom bonded to the chlorine is highly electrophilic because chlorine is an excellent leaving group. This makes the chloroacetyl moiety a potent alkylating agent, ideal for reactions with nucleophiles.[4]
-
-
Alkene Group (C=C): The carbon-carbon double bond provides structural rigidity and is part of the conjugated enamine system that is crucial for the molecule's synthesis and reactivity.
Below is a diagram illustrating the molecular structure and the strategic placement of these functional groups.
Caption: Molecular structure of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile.
Table 1: Functional Group Properties and Roles
| Functional Group | Chemical Formula | Key Properties | Role in Reactivity & Application |
|---|---|---|---|
| Amino | -NH₂ | Nucleophilic, Basic, H-bond donor | Activates the alkene via resonance; provides a site for further derivatization. |
| Nitrile | -C≡N | Electron-withdrawing, H-bond acceptor | Enhances pharmacological profiles; can be a target for nucleophilic addition.[2] |
| Chloroacetyl | -C(O)CH₂Cl | Highly electrophilic, Alkylating agent | Primary site for reaction with nucleophiles; acts as a covalent warhead in drug design. |
| Alkene | >C=C< | Part of conjugated system | Provides structural rigidity; its electron density is modulated by the amino group. |
Synthesis and Reactivity Profile
Synthetic Strategy: C-Acylation of an Enamine Precursor
The most logical and field-proven approach for synthesizing this molecule is the C-acylation of a β-enaminonitrile precursor, such as 3-aminocrotononitrile, with chloroacetyl chloride.[6]
Causality of the Reaction: The reaction proceeds via an electrophilic attack on the enamine. While the amino group is nucleophilic, the delocalization of its lone pair electrons into the conjugated system significantly increases the electron density on the α-carbon of the double bond. This makes the α-carbon the "softer" and more favorable site for acylation, leading to the desired C-acylated product rather than N-acylation. This is a common and predictable reactivity pattern for enamine systems.[6]
Caption: Synthetic workflow for 3-Amino-2-(2-chloroacetyl)but-2-enenitrile.
Reactivity Hotspots: A Versatile Intermediate
The molecule's true value lies in its predictable reactivity, which allows for the controlled synthesis of more complex structures. The primary site of reactivity is the chloroacetyl group, which readily undergoes nucleophilic substitution with a wide range of nucleophiles (e.g., amines, thiols, hydrazines). This reactivity is the cornerstone of its use as a building block for heterocyclic chemistry.[6][7][8] For instance, reaction with binucleophiles like hydrazine can lead to the formation of polyfunctionalized heterocyclic compounds.[6]
Caption: General reaction pathway for heterocyclic synthesis.
Relevance and Applications in Drug Discovery
The structural motifs within 3-Amino-2-(2-chloroacetyl)but-2-enenitrile are highly relevant to contemporary drug design.
Potential as a Covalent Inhibitor
Targeted covalent inhibition is a validated strategy for achieving high potency and prolonged duration of action. The chloroacetyl group is a classic electrophilic "warhead" that can be targeted by a nucleophilic residue, most commonly a cysteine, in the active site of an enzyme.[2] By forming an irreversible covalent bond, the inhibitor permanently deactivates the target protein. This mechanism is particularly effective for overcoming drug resistance and for targets where high affinity is difficult to achieve with reversible inhibitors. The scaffold of this molecule allows for the strategic positioning of this warhead within a larger molecule designed to bind to a specific protein target.
A Scaffold for Combinatorial Chemistry
The molecule is an ideal starting point for generating libraries of diverse compounds. The reactive chloroacetyl handle can be reacted with a wide array of nucleophiles, while the amino group can be further modified, allowing for systematic exploration of the chemical space around the core structure. This is invaluable in the early stages of drug discovery for identifying initial hits and for structure-activity relationship (SAR) studies.[9]
Experimental Protocols and Handling
Protocol: Synthesis via C-Acylation
This protocol is a representative methodology based on established procedures for the acylation of β-enamino compounds.[6]
Objective: To synthesize 3-Amino-2-(2-chloroacetyl)but-2-enenitrile from 3-aminocrotononitrile.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Purpose |
|---|---|---|
| 3-Aminocrotononitrile | 82.10 | Precursor |
| Chloroacetyl chloride | 112.94 | Acylating Agent |
| 1,4-Dioxane (anhydrous) | 88.11 | Aprotic Solvent |
| Triethylamine (Et₃N) | 101.19 | HCl Scavenger/Base |
| Diethyl ether | 74.12 | Precipitation/Washing |
| Argon or Nitrogen Gas | - | Inert Atmosphere |
Step-by-Step Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet is charged with 3-aminocrotononitrile (1.0 eq).
-
Dissolution: Anhydrous 1,4-dioxane is added to dissolve the starting material, and the solution is cooled to 0 °C in an ice bath. Triethylamine (1.1 eq) is added as an acid scavenger.
-
Addition of Acylating Agent: Chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous dioxane, is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated under reduced pressure.
-
Purification: The resulting crude product is triturated with cold diethyl ether to induce precipitation. The solid is collected by vacuum filtration, washed with cold ether, and dried under vacuum to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.
Safety and Handling
As a chlorinated organic nitrile, this compound must be handled with appropriate caution.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[10][11]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, preferably refrigerated and under an inert atmosphere to maintain product quality.[10]
-
Incompatibilities: Avoid contact with strong acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion
3-Amino-2-(2-chloroacetyl)but-2-enenitrile is more than a simple chemical; it is a strategically designed synthetic tool. Its molecular structure offers a robust platform for generating chemical diversity through the predictable reactivity of its chloroacetyl group. For researchers and scientists in drug development, this compound represents a valuable starting point for creating novel heterocyclic libraries and for designing targeted covalent inhibitors. A thorough understanding of its functional group interplay and reactivity profile, as detailed in this guide, is essential for unlocking its full potential in the pursuit of new therapeutic agents.
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